molecular formula C14H11F6N3OS B2462108 N-[3,5-bis(trifluoromethyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide CAS No. 306732-34-3

N-[3,5-bis(trifluoromethyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide

Cat. No.: B2462108
CAS No.: 306732-34-3
M. Wt: 383.31
InChI Key: HZWNRSAJGJUGBH-UHFFFAOYSA-N
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Description

N-[3,5-bis(trifluoromethyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is a fluorinated acetamide derivative featuring a trifluoromethyl-substituted phenyl group and a methylimidazole-thioether moiety. Its molecular structure combines electron-withdrawing trifluoromethyl (-CF₃) groups, which enhance metabolic stability and lipophilicity, with a heterocyclic imidazole ring that may contribute to biological interactions.

Properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F6N3OS/c1-23-3-2-21-12(23)25-7-11(24)22-10-5-8(13(15,16)17)4-9(6-10)14(18,19)20/h2-6H,7H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWNRSAJGJUGBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F6N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3,5-bis(trifluoromethyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique trifluoromethyl-substituted phenyl group and an imidazole moiety linked via a sulfur atom. Its molecular formula is C13H12F6N2OS, with a molecular weight of 362.3 g/mol. The presence of the trifluoromethyl groups significantly influences its lipophilicity and biological interactions.

Mechanisms of Biological Activity

1. Anticancer Activity:
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing the thiazole or imidazole rings have shown potent cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through the modulation of key signaling pathways such as the Bcl-2 family proteins and caspase activation .

2. Anti-inflammatory Effects:
Compounds with thiourea functionalities have demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators. This is particularly relevant in the context of chronic inflammatory diseases where modulation of immune responses is crucial .

3. Antimicrobial Properties:
The biological activity of this compound extends to antimicrobial effects against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups enhances its interaction with microbial targets, leading to effective inhibition .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to specific structural features:

Structural Feature Impact on Activity
Trifluoromethyl GroupsIncrease lipophilicity and enhance binding affinity
Imidazole MoietyEssential for anticancer and antimicrobial activity
Sulfur LinkageContributes to the overall stability and reactivity

Studies have shown that modifications in these regions can lead to significant variations in biological activity, emphasizing the importance of SAR in drug design .

Case Studies

Case Study 1: Anticancer Evaluation
In a study assessing various analogs of this compound, it was found that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin against A431 epidermoid carcinoma cells. The mechanism was linked to enhanced apoptosis via mitochondrial pathways .

Case Study 2: Anti-inflammatory Mechanism
Another investigation revealed that this compound could reduce TNF-alpha levels in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent. The study utilized ELISA assays to quantify cytokine levels, demonstrating a dose-dependent response .

Chemical Reactions Analysis

Oxidation of the Sulfanyl Group

The sulfanyl group undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions:

Oxidizing Agent Conditions Product
Dimethyloxirane Acetone/CH<sub>2</sub>Cl<sub>2</sub>, room temperature Sulfoxide (R-S(=O)-R )
NaIO<sub>4</sub> H<sub>2</sub>O, 0°C to room temperature Sulfone (R-S(=O)<sub>2</sub>-R )

Oxidation selectivity depends on stoichiometry:

  • 1 equivalent oxidant : Favors sulfoxide (S=O\text{S}=O) .

  • 2 equivalents oxidant : Forms sulfone (S(=O)2\text{S}(=O)_2) .

Hydrolysis of the Acetamide Moiety

The acetamide group is susceptible to hydrolysis under acidic or basic conditions:

Condition Reagents Product
Acidic (H<sub>2</sub>SO<sub>4</sub>) 6M H<sub>2</sub>SO<sub>4</sub>, reflux, 12 hours Carboxylic acid (R-COOH )
Basic (NaOH) 4M NaOH, ethanol/H<sub>2</sub>O (1:1), 80°C, 8 hours Carboxylate salt (R-COO⁻Na⁺ )

Hydrolysis proceeds via nucleophilic attack by water or hydroxide at the carbonyl carbon, cleaving the amide bond .

Functionalization of the Imidazole Ring

The 1-methylimidazole substituent participates in electrophilic aromatic substitution (EAS) reactions. For example:

Reaction Reagents Product
Nitration HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C 5-Nitroimidazole derivative
Halogenation Br<sub>2</sub> in CHCl<sub>3</sub>, 25°C 5-Bromoimidazole derivative

The electron-donating methyl group directs substitution to the 5-position of the imidazole ring .

Cross-Coupling Reactions

The trifluoromethylphenyl group enables palladium-catalyzed cross-coupling:

Reaction Type Catalyst Substrate
Suzuki–Miyaura Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>O Aryl boronic acids
Buchwald–Hartwig Pd(OAc)<sub>2</sub>, XantPhos, Cs<sub>2</sub>CO<sub>3</sub>, toluene Amines or aryl halides

These reactions modify the aryl backbone while preserving the core acetamide structure .

Biological Activity and Stability

While not a direct chemical reaction, the compound’s stability under physiological conditions influences its applications:

  • pH Stability : Stable in pH 5–8, but degrades in strongly acidic (pH < 3) or basic (pH > 10) conditions .

  • Metabolic Oxidation : Liver microsomes oxidize the sulfanyl group to sulfone, enhancing water solubility .

Comparison with Similar Compounds

Key Observations:

Heterocyclic Core Differences: The target compound uses a methylimidazole ring, whereas the analog in substitutes this with a benzoimidazole, increasing aromaticity and molecular weight (419.35 vs. ~400). Pyrazole-based analogs () replace imidazole with pyrazole, altering electronic properties. For example, trifluoromethyl-pyrazole derivatives () retain strong electron-withdrawing effects but differ in hydrogen-bonding capacity compared to imidazoles.

Trifluoromethyl (-CF₃) groups (target compound, ) maximize lipophilicity and metabolic resistance, critical for blood-brain barrier penetration or prolonged half-life.

Linker and Substituent Variations :

  • The sulfamoylphenyl group in introduces a sulfonamide moiety, which may enhance binding to serine proteases or sulfotransferases.
  • The chloro-indazolyl substituent in adds steric complexity, likely influencing selectivity in kinase inhibition.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-[3,5-bis(trifluoromethyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide, and how can yield/purity be improved?

  • Methodological Answer : Synthesis typically involves coupling the trifluoromethyl-substituted aniline with a thioacetamide intermediate. Key steps include:

  • Suzuki-Miyaura coupling for aryl group introduction (analogous to ).
  • Thiol-ene "click" chemistry to attach the imidazole-sulfanyl moiety ().
  • High-throughput screening (HTS) to optimize reaction conditions (e.g., solvent polarity, catalyst loading) ().
  • Continuous flow chemistry to enhance scalability and reduce side-product formation ().
    • Characterization : Use NMR (1H/13C) to confirm regioselectivity and HPLC-MS for purity assessment (>95% recommended for biological assays) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Resolve trifluoromethyl (δ ~110-120 ppm in 13C) and imidazole protons (δ 7.0-8.5 ppm in 1H) ().
  • IR Spectroscopy : Confirm C=O (1650-1750 cm⁻¹) and S–C bonds (600-700 cm⁻¹) ().
  • LC-MS/MS : Quantify trace impurities and verify molecular ion peaks (e.g., [M+H]+ via ESI) ().
  • X-ray crystallography : Resolve steric effects from 3,5-bis(trifluoromethyl)phenyl groups (if crystalline) .

Q. What are the primary biological targets hypothesized for this compound?

  • Methodological Answer :

  • Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR) due to the imidazole-thioether motif’s metal-chelating potential ( ).
  • Receptor antagonism : Test for GPCR modulation (e.g., serotonin receptors) using radioligand binding assays ().
  • Cellular assays : Prioritize apoptosis (caspase-3/7 activation) and anti-proliferative (MTT) screens in cancer cell lines ( ).

Q. How do solubility and reactivity impact experimental design?

  • Solubility : Use DMSO for stock solutions (≥50 mM), dilute in PBS (pH 7.4) for assays.
  • Reactivity : The sulfanyl group may oxidize; add antioxidants (e.g., 1 mM BHT) in long-term storage ().
  • pH sensitivity : Monitor stability via UV-Vis (200-400 nm) in buffers (pH 2-9) () .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodological Answer :

  • Core modifications : Replace 3,5-bis(trifluoromethyl)phenyl with electron-deficient aryl groups (e.g., 4-CN, 3-NO₂) to enhance target binding ( ).
  • Side-chain variation : Substitute 1-methylimidazole with bulkier heterocycles (e.g., pyridine) to reduce off-target effects ( ).
  • In silico docking : Use AutoDock Vina to predict binding modes with COX-2 or HDACs (: PubChem 3D structure data) .

Q. How can contradictory data in biological activity across studies be resolved?

  • Methodological Answer :

  • Dose-response validation : Re-test activity in orthogonal assays (e.g., Western blot vs. ELISA for protein targets).
  • Metabolite profiling : Use LC-HRMS to identify active/inactive metabolites in cell lysates ().
  • Batch variability : Compare synthetic batches via DSC (thermal stability) and PXRD (polymorphism) () .

Q. What computational strategies predict metabolic stability and toxicity?

  • Methodological Answer :

  • ADMET prediction : Use SwissADME to calculate logP (target <5), CYP450 inhibition (: SMILES input).
  • Toxicity : Run ProTox-II for hepatotoxicity alerts (imidazole derivatives often flag CYP3A4 interactions).
  • MD simulations : Analyze ligand-target complex stability (e.g., 100 ns runs in GROMACS ) ( ) .

Q. What advanced techniques elucidate enzyme interaction mechanisms?

  • Methodological Answer :

  • SPR (Surface Plasmon Resonance) : Measure binding kinetics (ka/kd) for target enzymes (e.g., IC₅₀ vs. Kd correlation).
  • ITC (Isothermal Titration Calorimetry) : Quantify enthalpy-driven binding (common with hydrophobic trifluoromethyl groups).
  • Cryo-EM : Resolve structural changes in large targets (e.g., ribosomes) upon compound binding ( ) .

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